molecular formula C13H17NO6S B15253628 (2R)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid

(2R)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid

Cat. No.: B15253628
M. Wt: 315.34 g/mol
InChI Key: BYXRWMSKGGIKOB-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid is a complex organic compound with potential applications in various fields including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an aminoethanesulfonyl group, and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the ethanesulfonyl group. The final step involves the addition of the propanoic acid moiety under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzyloxycarbonyl group.

    Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(2R)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino groups during chemical reactions, while the ethanesulfonyl group can participate in various biochemical pathways. The propanoic acid moiety may interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)butanoic acid: Similar structure but with a butanoic acid moiety.

    (2R)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)acetic acid: Contains an acetic acid moiety instead of propanoic acid.

Uniqueness

(2R)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H17NO6S

Molecular Weight

315.34 g/mol

IUPAC Name

(2R)-2-[2-(phenylmethoxycarbonylamino)ethylsulfonyl]propanoic acid

InChI

InChI=1S/C13H17NO6S/c1-10(12(15)16)21(18,19)8-7-14-13(17)20-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,17)(H,15,16)/t10-/m1/s1

InChI Key

BYXRWMSKGGIKOB-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C(=O)O)S(=O)(=O)CCNC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)O)S(=O)(=O)CCNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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